1-[2-Methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the attachment of the tetrazole and carboxylic acid groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring would provide a degree of cyclic structure, while the phenyl and tetrazole groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
This compound would likely participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The tetrazole group could participate in reactions with electrophiles, and the phenyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the presence of a phenyl group could contribute to its hydrophobicity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-methyl-5-(2-methyltetrazol-5-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-8-3-4-9(13-15-17-18(2)16-13)5-11(8)19-7-10(14(21)22)6-12(19)20/h3-5,10H,6-7H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUHCCDEQJGWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(N=N2)C)N3CC(CC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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